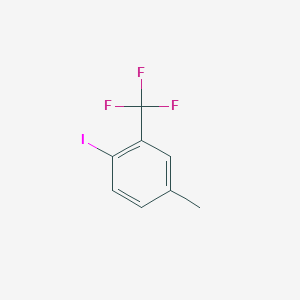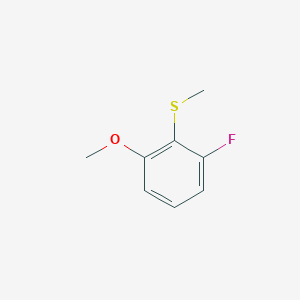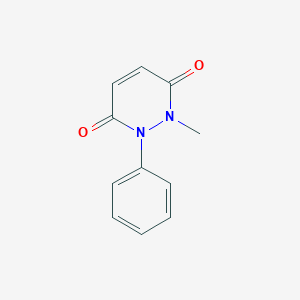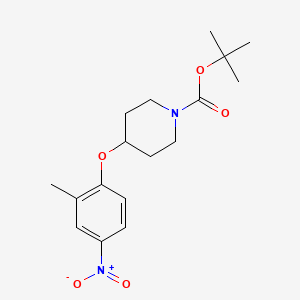
tert-Butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate, also known as TBNPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Synthesis
One study discusses the synthetic routes of vandetanib, highlighting the use of tert-butyl piperidine carboxylate derivatives in the process. The analysis of different synthetic routes for industrial-scale production demonstrates the compound's relevance in synthesizing complex molecules, indicating its potential utility in pharmaceutical manufacturing and organic synthesis (W. Mi, 2015).
Environmental Pollution and Remediation
Research on synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives, focuses on their environmental occurrence, human exposure, and toxicity. The study underlines the need for future research to develop SPAs with lower toxicity and environmental impact, suggesting a potential application area for tert-butyl piperidine carboxylate derivatives in creating environmentally friendly additives (Runzeng Liu & S. Mabury, 2020).
Biodegradation and Fate in the Environment
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor is reviewed, presenting a method for environmental remediation of ether pollutants. This research points to the broader utility of tert-butyl derivatives in environmental science, particularly in pollution control and remediation technologies (L. Hsieh et al., 2011).
Nucleophilic Aromatic Substitution Reactions
A study on the nucleophilic aromatic substitution of the nitro-group discusses reactions involving piperidine, which could be relevant to understanding the chemical behavior and reactivity of tert-butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate in synthetic organic chemistry (F. Pietra & D. Vitali, 1972).
Application in Membrane Technology
Research on the use of polymer membranes for separating fuel additives highlights the importance of tert-butyl derivatives in improving fuel performance and environmental safety. The study reviews the efficiency of various polymer membranes in separating methanol/MTBE mixtures, underscoring the relevance of chemical engineering and process optimization in industrial applications (A. Pulyalina et al., 2020).
Propiedades
IUPAC Name |
tert-butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-12-11-13(19(21)22)5-6-15(12)23-14-7-9-18(10-8-14)16(20)24-17(2,3)4/h5-6,11,14H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMNCFUFQJZIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623318 | |
| Record name | tert-Butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate | |
CAS RN |
138227-68-6 | |
| Record name | tert-Butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B3335739.png)

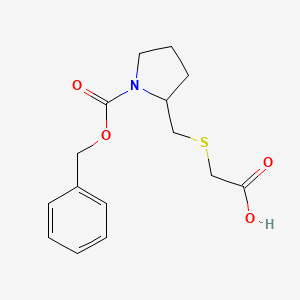
![[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B3335746.png)
![Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester](/img/structure/B3335753.png)

![[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B3335771.png)
![[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B3335780.png)
![(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3335790.png)
![cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride](/img/structure/B3335799.png)

